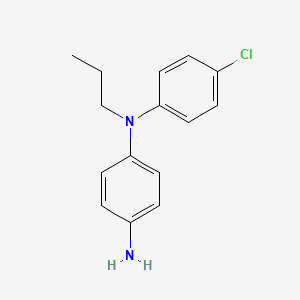![molecular formula C40H26O6S B14363915 1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[3-(4-ethynylphenoxy)benzene] CAS No. 90684-03-0](/img/no-structure.png)
1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[3-(4-ethynylphenoxy)benzene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis[3-(4-ethynylphenoxy)benzene] is a complex organic compound characterized by its unique structure, which includes sulfonyl, phenylene, and ethynyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis[3-(4-ethynylphenoxy)benzene] typically involves multiple steps. One common method includes the reaction of 4,4’-dihydroxydiphenyl sulfone with allyl chloride in the presence of caustic soda lye at elevated temperatures and pressures. The reaction is carried out at 55-60°C and autogenously generated pressure of 0.8-1.0 kg/cm² for 8 hours . The product is then purified through filtration and pH adjustment.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis[3-(4-ethynylphenoxy)benzene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethynyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis[3-(4-ethynylphenoxy)benzene] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis[3-(4-ethynylphenoxy)benzene] involves its interaction with molecular targets through its sulfonyl and ethynyl groups. These interactions can lead to various effects, such as altering the electronic properties of materials or influencing biological pathways. The compound’s ability to undergo charge transfer and form stable complexes makes it valuable in materials science and organic electronics .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-[Sulfonylbis(4,1-phenyleneoxy)]dianiline: Similar structure but lacks the ethynyl groups.
Bis(4-chlorophenyl)sulfone: Contains chlorophenyl groups instead of ethynyl groups.
9,9′-(4,4′-Sulfonylbis(4,1-phenylene))bis(3,6-dimethoxy-9H-carbazole): Contains carbazole groups and is used in organic electronics.
Uniqueness
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis[3-(4-ethynylphenoxy)benzene] is unique due to its combination of sulfonyl, phenylene, and ethynyl groups, which confer distinct electronic and chemical properties. This uniqueness makes it particularly valuable in the development of advanced materials and electronic devices.
Propriétés
| 90684-03-0 | |
Formule moléculaire |
C40H26O6S |
Poids moléculaire |
634.7 g/mol |
Nom IUPAC |
1-(4-ethynylphenoxy)-3-[4-[4-[3-(4-ethynylphenoxy)phenoxy]phenyl]sulfonylphenoxy]benzene |
InChI |
InChI=1S/C40H26O6S/c1-3-29-11-15-31(16-12-29)43-35-7-5-9-37(27-35)45-33-19-23-39(24-20-33)47(41,42)40-25-21-34(22-26-40)46-38-10-6-8-36(28-38)44-32-17-13-30(4-2)14-18-32/h1-2,5-28H |
Clé InChI |
DKPWAJLIFVRNSE-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)OC5=CC=CC(=C5)OC6=CC=C(C=C6)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 2-[4-(butylethylamino)-2-hydroxybenzoyl]-](/img/structure/B14363853.png)
![5-Bromo-4-methoxy-6-[(phenylsulfanyl)methyl]-2H-pyran-2-one](/img/structure/B14363877.png)
![Octahydro-1,4-methanocyclopenta[b]pyridine](/img/structure/B14363893.png)


